molecular formula C187H291N45O59 B3030467 Semaglutide CAS No. 910463-68-2

Semaglutide

货号 B3030467
CAS 编号: 910463-68-2
分子量: 4114 g/mol
InChI 键: DLSWIYLPEUIQAV-CCUURXOWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Semaglutide is a novel therapeutic agent that has been developed to manage type 2 diabetes mellitus (T2DM). It is a glucagon-like peptide-1 (GLP-1) analogue that mimics the incretin hormone GLP-1, which is involved in the regulation of blood glucose levels. Semaglutide has been formulated for both subcutaneous and oral administration, providing flexibility in its use for patients with T2DM. It functions by stimulating insulin secretion and lowering glucagon secretion, thereby reducing blood glucose levels. Additionally, semaglutide has been shown to have beneficial effects on body weight and cardiovascular outcomes in patients with T2DM .

Synthesis Analysis

Semaglutide was designed to have a once-weekly dosing regimen by increasing its affinity for serum albumin and ensuring full stability against metabolic degradation. The modifications to the GLP-1 molecule include two amino acid substitutions and derivatization at lysine 26, which enhance its albumin affinity and extend its half-life to approximately one week. These modifications allow for prolonged exposure and action, making semaglutide a suitable candidate for less frequent dosing .

Molecular Structure Analysis

The molecular structure of semaglutide includes key modifications that differentiate it from human GLP-1. It has two amino acid substitutions at positions 8 and 34, and a fatty acid moiety is attached to lysine 26. These changes result in a three-fold decrease in GLP-1 receptor affinity compared to liraglutide, another GLP-1 analogue, but significantly increase its affinity for albumin. This increased albumin binding contributes to the extended half-life of semaglutide .

Chemical Reactions Analysis

Semaglutide's mechanism of action involves binding to the GLP-1 receptor, which leads to an increase in insulin secretion and a decrease in glucagon secretion in a glucose-dependent manner. This results in a reduction of blood glucose levels. The chemical interactions between semaglutide and the GLP-1 receptor are critical for its therapeutic effects in patients with T2DM .

Physical and Chemical Properties Analysis

Semaglutide is a peptide with a high molecular weight, which contributes to its stability and prolonged action. Its physical and chemical properties are optimized for subcutaneous injection and oral administration when co-formulated with an absorption enhancer like sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC). The oral formulation is particularly noteworthy as it represents a significant advancement in the delivery of peptide-based therapies, which are typically administered via injection .

Relevant Case Studies

Several clinical trials have demonstrated the efficacy and safety of semaglutide in various patient populations. For instance, the SUSTAIN 2 trial showed that once-weekly semaglutide was superior to sitagliptin at improving glycemic control and reducing body weight in patients with T2DM on metformin, thiazolidinediones, or both . Another study, PIONEER 5, found that oral semaglutide was effective in patients with T2DM and moderate renal impairment, suggesting it could be a new treatment option for this population . Additionally, semaglutide has been shown to have cardiovascular benefits, as seen in the SUSTAIN-6 trial, where it significantly reduced the rate of cardiovascular events compared to placebo .

In the context of obesity, a double-blind trial demonstrated that adults with obesity achieved significant weight loss with once-weekly subcutaneous semaglutide at a dose of 2.4 mg as an adjunct to lifestyle intervention . Furthermore, semaglutide has been explored for its neuroprotective effects in a rat model of stroke, where it reduced infarct size, inflammation, and apoptosis, and normalized neurogenesis .

Safety Profile

The safety profile of semaglutide has been extensively studied in clinical trials. It is generally well-tolerated, with the most common adverse events being gastrointestinal disorders such as nausea and diarrhea. These events are usually mild to moderate in severity and tend to subside over time. Other safety concerns, such as hypoglycemia, pancreatic safety, thyroid cancer, gallbladder events, cardiovascular aspects, acute kidney injury, diabetic retinopathy complications, and injection-site and allergic reactions, have been addressed, with no unexpected safety issues arising to date. The established safety profile for semaglutide is similar to that of other GLP-1 receptor agonists .

科学研究应用

司美格鲁肽在 2 型糖尿病管理中的应用

司美格鲁肽在 2 型糖尿病管理中的有效性已得到广泛研究。胡等人的研究。(2022)重点关注司美格鲁肽与度拉糖肽在控制不佳的 2 型糖尿病患者中的成本效益,为医疗保健决策和药物价格调整提供了至关重要的见解(胡等人,2022)。此外,Marso 等人。(2016)强调了司美格鲁肽在 2 型糖尿病患者中的心血管效应,显示心血管死亡、非致命性心肌梗死或非致命性中风显着减少(Marso 等人,2016)

药代动力学和代谢

Jensen 等人。(2017)探讨了司美格鲁肽在人类和非临床物种中的吸收、代谢和排泄,提供了了解其机制和功效至关重要的宝贵药代动力学数据(Jensen 等人,2017)

司美格鲁肽在肥胖症治疗中的应用

Kushner 等人。(2020)和 Christou 等人的研究。(2019)研究了司美格鲁肽在肥胖症治疗中的应用,结果表明显着减轻体重,并具有作为抗肥胖药物的潜力(Kushner 等人,2020)(Christou 等人,2019)

司美格鲁肽和心血管结局

Husain 等人的研究。(2019)调查了司美格鲁肽对各种心血管风险亚组的主要不良心血管事件的影响,强调了其对糖尿病患者心脏健康的影响(Husain 等人,2019)

司美格鲁肽的疗效和安全性

Ahmann 等人。(2017)和 Zinman 等人。(2019)进行了试验以评估司美格鲁肽的疗效、安全性和耐受性,提供了其作为 2 型糖尿病治疗选择的表现的综合数据(Ahmann 等人,2017)(Zinman 等人,2019)

其他研究领域

进一步的研究探讨了司美格鲁肽在肝功能受损受试者中的药代动力学、其定价策略以及其在降低胰岛素抵抗和心血管事件中的作用,所有这些都促进了对其在科学研究中应用的全面理解(Bækdal 等人,2018)(Hu 等人,2021)(Westerink 等人,2022)

作用机制

Semaglutide, also known as Ozempic, is a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on Semaglutide.

Target of Action

Semaglutide primarily targets the glucagon-like peptide-1 (GLP-1) receptors . These receptors are found in various parts of the body, including the pancreas and the brain . They play a crucial role in regulating blood sugar levels and influencing appetite .

Mode of Action

Semaglutide binds to and activates the GLP-1 receptors, thereby stimulating insulin secretion and reducing blood glucose . This interaction is glucose-dependent, meaning it occurs when blood sugar levels are high . Semaglutide also slows down the digestive process, prolonging the feeling of fullness .

Biochemical Pathways

Semaglutide affects several biochemical pathways. By binding to the GLP-1 receptors, it stimulates the release of insulin, a hormone that helps cells absorb glucose from the bloodstream . This leads to a decrease in blood sugar levels . Semaglutide also inhibits the release of glucagon, a hormone that raises blood glucose levels .

Pharmacokinetics

Semaglutide has a predictable pharmacokinetic profile with a long half-life of 7 days, allowing for once-weekly subcutaneous administration . It is slowly and extensively metabolized, with about 83% of the administered dose measured in the plasma as unchanged drug . Semaglutide is metabolized via proteolytic cleavage of the peptide backbone and sequential β-oxidation of the fatty acid chain, with no single organ acting as the major route of elimination .

Action Environment

Environmental factors such as diet, exercise, and sleep patterns can influence the action of Semaglutide . Psychological factors like stress and emotional eating can interfere with the appetite-suppressing effects of Semaglutide . Moreover, food and various dosing conditions including water volume and dosing schedules can affect the oral semaglutide exposure .

安全和危害

Semaglutide induces mostly mild-to-moderate and transient gastrointestinal disturbances and increases the risk of biliary disease (cholelithiasis) . It is also linked to an increased risk for pancreatitis, pancreatic cancer, thyroid cancer, and gallstones .

未来方向

Semaglutide has an overall favorable risk/benefit profile for patients with type 2 diabetes . The evolution of the GLP-1RA class to include an oral agent could facilitate the use of these agents earlier in the diabetes treatment cascade . Further rigorous studies are still urgently required to develop practice guidelines as innovative drugs become commercially available .

属性

IUPAC Name

18-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C187H291N45O59/c1-18-105(10)154(180(282)208-108(13)159(261)216-133(86-114-89-200-119-50-40-39-49-117(114)119)170(272)218-129(82-102(4)5)171(273)228-152(103(6)7)178(280)215-121(53-44-72-199-186(192)193)162(264)201-91-141(242)209-120(52-43-71-198-185(190)191)161(263)204-94-151(257)258)230-172(274)131(83-111-45-33-31-34-46-111)219-167(269)126(64-69-149(253)254)214-166(268)122(51-41-42-70-195-144(245)98-290-79-78-289-76-74-197-145(246)99-291-80-77-288-75-73-196-139(240)66-61-127(183(285)286)211-140(241)54-37-29-27-25-23-21-19-20-22-24-26-28-30-38-55-146(247)248)212-158(260)107(12)206-157(259)106(11)207-165(267)125(60-65-138(189)239)210-142(243)92-202-163(265)123(62-67-147(249)250)213-168(270)128(81-101(2)3)217-169(271)130(85-113-56-58-116(238)59-57-113)220-175(277)135(95-233)223-177(279)137(97-235)224-179(281)153(104(8)9)229-174(276)134(88-150(255)256)221-176(278)136(96-234)225-182(284)156(110(15)237)231-173(275)132(84-112-47-35-32-36-48-112)222-181(283)155(109(14)236)227-143(244)93-203-164(266)124(63-68-148(251)252)226-184(287)187(16,17)232-160(262)118(188)87-115-90-194-100-205-115/h31-36,39-40,45-50,56-59,89-90,100-110,118,120-137,152-156,200,233-238H,18-30,37-38,41-44,51-55,60-88,91-99,188H2,1-17H3,(H2,189,239)(H,194,205)(H,195,245)(H,196,240)(H,197,246)(H,201,264)(H,202,265)(H,203,266)(H,204,263)(H,206,259)(H,207,267)(H,208,282)(H,209,242)(H,210,243)(H,211,241)(H,212,260)(H,213,270)(H,214,268)(H,215,280)(H,216,261)(H,217,271)(H,218,272)(H,219,269)(H,220,277)(H,221,278)(H,222,283)(H,223,279)(H,224,281)(H,225,284)(H,226,287)(H,227,244)(H,228,273)(H,229,276)(H,230,274)(H,231,275)(H,232,262)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,285,286)(H4,190,191,198)(H4,192,193,199)/t105-,106-,107-,108-,109+,110+,118-,120-,121-,122-,123-,124-,125-,126-,127+,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,152-,153-,154-,155-,156-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSWIYLPEUIQAV-CCUURXOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC6=CN=CN6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC6=CN=CN6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C187H291N45O59
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4114 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Semaglutide

CAS RN

910463-68-2
Record name Semaglutide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910463682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semaglutide18-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1Himidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4 carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4 carboxybutanoyl]amino]acetyl]amino]-5 oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。